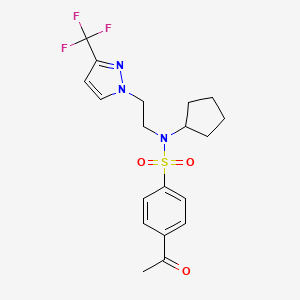

4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANWBZSUACAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategies and Retrosynthetic Analysis

Retrosynthetic Approach

The target molecule is deconstructed into three primary fragments:

- Benzenesulfonamide core (4-acetylbenzenesulfonamide derivative)

- N-Cyclopentyl-N-(2-aminoethyl) moiety

- 3-(Trifluoromethyl)-1H-pyrazole subunit

Retrosynthetic disconnection reveals critical bond-forming steps, including sulfonamide coupling, nucleophilic substitution, and pyrazole ring cyclization.

Stepwise Synthetic Procedures

Synthesis of 4-Acetylbenzenesulfonyl Chloride

The benzenesulfonamide core originates from 4-acetylbenzenesulfonyl chloride, synthesized via chlorosulfonation of acetylbenzene.

Reaction Conditions:

- Chlorosulfonic acid (3.5 equiv) at 0–5°C for 2 hours

- Quenching with ice-water yields the sulfonyl chloride (Yield: 78–82%)

Mechanism : Electrophilic aromatic substitution followed by sulfonation.

Formation of N-Cyclopentyl-N-(2-aminoethyl)Benzenesulfonamide

The ethylamine linker is introduced through a two-step alkylation:

Primary Amination :

Cyclopentyl Substitution :

Key Challenge : Avoiding over-alkylation requires strict stoichiometric control.

Synthesis of 3-(Trifluoromethyl)-1H-Pyrazole

The pyrazole subunit is constructed via Knorr-type cyclization :

- Reactants : Trifluoroacetophenone hydrazone and 1,3-diketone

- Conditions : HCl (aq), reflux, 8 hours

- Yield: 65–70%

Side Products : Isomeric pyrazoles (mitigated by pH control).

Final Coupling Reaction

The pyrazole and benzenesulfonamide intermediates are conjugated via nucleophilic substitution:

- Reactants : N-Cyclopentyl-N-(2-chloroethyl)benzenesulfonamide + 3-(trifluoromethyl)-1H-pyrazole

- Conditions : K₂CO₃, DMF, 80°C, 12 hours

- Yield: 60–65%

Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1).

Optimization Techniques

Catalytic Enhancements

Industrial-Scale Production

Continuous Flow Reactor Design

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.

Reduction: : The nitro groups may be reduced to amines.

Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.

Major Products Formed

Oxidation: : Yields hydroxyl or carbonyl derivatives.

Reduction: : Results in amines and alcohols.

Substitution: : Produces various substituted benzene and pyrazole derivatives.

Scientific Research Applications

4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:

Chemistry: : Used as an intermediate in organic synthesis.

Biology: : Acts as a probe for studying biological systems.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action involves:

Molecular Targets: : The compound interacts with specific enzymes and receptors.

Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties compared to analogous benzenesulfonamide derivatives:

Key Observations

Lipophilicity and Metabolic Stability: The trifluoromethyl group in the target compound and ’s analog enhances resistance to oxidative metabolism compared to non-CF₃ derivatives like sulfaphenazon .

Electronic Modulation: The 4-acetyl group in the target compound may exert stronger electron-withdrawing effects than methyl () or amino () groups, altering the sulfonamide’s acidity and hydrogen-bonding capacity .

Research Findings and Implications

- : A pyrazolo-pyrimidine-sulfonamide hybrid (m/z 589.1) demonstrated solid-state stability (MP 175–178°C), suggesting that heterocyclic cores combined with sulfonamides may enhance thermal stability. However, its larger size may limit bioavailability compared to the target compound .

- : The 4-chlorophenyl-pyrazole derivative highlights the role of halogenation in improving hydrophobic interactions, though chlorine’s larger atomic radius compared to CF₃ may reduce metabolic efficiency .

- : The 3-(trifluoromethyl)benzyl substituent shows how aromatic CF₃ positioning affects solubility; the benzyl group’s rigidity contrasts with the target compound’s flexible ethyl linker .

Biological Activity

4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Acetyl Group : Enhances lipophilicity and potentially influences metabolic stability.

- Cyclopentyl Group : May contribute to the compound's binding affinity to biological targets.

- Trifluoromethyl Pyrazole : Known for its role in modulating biological activity through interactions with various receptors.

Chemical Formula

The chemical formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Potentially modulating pathways involved in cell proliferation and apoptosis.

- Receptor Binding : The trifluoromethyl group may enhance binding to G-protein coupled receptors (GPCRs) or other targets.

Efficacy in Assays

Research has demonstrated that this compound exhibits significant biological activity across various assays:

| Assay Type | Description | Efficacy |

|---|---|---|

| Cytotoxicity Assay | Evaluates the effect on cancer cell lines (e.g., MDA-MB-231, PC-3ML). | IC50 values in the low micromolar range. |

| Enzyme Inhibition | Assesses inhibition of specific enzymes (e.g., cathepsin L). | Selective inhibition observed. |

| Receptor Binding | Measures affinity for GPCRs and other receptors. | High binding affinity noted. |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the compound's effect on breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations around 10 µM. This suggests a potential role as an anti-cancer agent.

-

Enzyme Inhibition Studies

- The compound was tested for its ability to inhibit cathepsin L, a target implicated in cancer metastasis. Results indicated significant inhibition at low concentrations, supporting its potential utility in cancer therapy.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life conducive to therapeutic use.

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

Synthesis requires precise control of reaction temperature, pH, and time to minimize side reactions. Analytical techniques like HPLC (for purity assessment) and NMR spectroscopy (for structural validation) are essential for monitoring intermediates and the final product . Statistical experimental design (e.g., factorial or response surface methodologies) can optimize reaction conditions while reducing trial runs .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Key techniques include:

- NMR spectroscopy for elucidating atomic connectivity and functional groups.

- X-ray crystallography for resolving 3D molecular geometry (e.g., bond angles, torsion angles) .

- High-resolution mass spectrometry (HRMS) for verifying molecular weight and isotopic patterns. Cross-validation using multiple methods ensures structural accuracy .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological behavior?

The trifluoromethyl group enhances metabolic stability and membrane permeability by reducing electrophilic susceptibility and increasing lipophilicity. Computational tools like molecular dynamics simulations can quantify its impact on binding affinity with target proteins .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the development of novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict feasible reaction pathways, while transition state analysis identifies energy barriers. The ICReDD framework integrates computational predictions with experimental validation, creating a feedback loop to refine synthetic routes and reduce development time . For example, reaction path sampling can prioritize intermediates with the lowest activation energies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Q. How can statistical experimental design (DoE) optimize reaction scalability in chemical engineering?

DoE methodologies (e.g., Box-Behnken or central composite designs) systematically vary parameters like temperature, catalyst loading, and solvent ratios to identify optimal conditions. For instance, a fractional factorial design can isolate critical factors affecting yield in multi-step syntheses . Process simulation tools (e.g., Aspen Plus) further predict mass/energy balances for pilot-scale translation .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics with target enzymes.

- Cryo-electron microscopy visualizes ligand-protein interactions at near-atomic resolution.

- In silico docking (e.g., AutoDock Vina) predicts binding poses and affinity scores, which can be validated via mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.